

A Technical Guide to the Spectroscopic Characterization of 4,4'-Azoxydiphenetole

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Compound of Interest

Compound Name: 4,4'-Azoxydiphenetole

CAS No.: 4792-83-0

Cat. No.: B1266243

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Foreword

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4,4'-Azoxydiphenetole** (CAS No. 4792-83-0), a compound of interest for researchers and professionals in drug development and materials science. While extensive searches of public spectroscopic databases and literature have not yielded a complete set of raw experimental spectra for this specific molecule, this guide is structured to provide expert-level insights into the principles, expected outcomes, and detailed protocols for its full spectroscopic elucidation. As Senior Application Scientists, we often encounter scenarios where de novo characterization is required. This document, therefore, serves as both a predictive guide for **4,4'-Azoxydiphenetole** and a methodological framework for the spectroscopic analysis of related aromatic azoxy compounds.

Molecular Structure and Spectroscopic Overview

4,4'-Azoxydiphenetole, with the molecular formula $C_{16}H_{18}N_2O_3$, possesses a core structure featuring a central azoxy (-N=N(O)-) bridge connecting two para-substituted phenetole (ethoxybenzene) rings. This unique arrangement of functional groups gives rise to a distinct

spectroscopic signature that can be interrogated using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **4,4'-Azoxydiphenetole**.

The following sections will detail the expected spectroscopic data for each technique, underpinned by established principles of chemical spectroscopy and data from analogous compounds.

^1H and ^{13}C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in an organic molecule. For **4,4'-Azoxydiphenetole**, ^1H and ^{13}C NMR will provide definitive information on the aromatic and ethoxy moieties.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

The ^1H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. We expect to see signals corresponding to the aromatic protons and the ethoxy groups.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **4,4'-Azoxydiphenetole**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
-8.2 - 8.0	Doublet (d)	4H	Aromatic protons ortho to the azoxy group	The electron-withdrawing nature of the azoxy group deshields these protons, shifting them downfield.
-7.0 - 6.8	Doublet (d)	4H	Aromatic protons meta to the azoxy group	These protons are shielded by the electron-donating ethoxy group, resulting in an upfield shift compared to the ortho protons.
-4.1	Quartet (q)	4H	Methylene protons (-OCH ₂ -) of the ethoxy groups	The quartet arises from coupling to the adjacent methyl protons.
-1.4	Triplet (t)	6H	Methyl protons (-CH ₃) of the ethoxy groups	The triplet is due to coupling with the adjacent methylene protons.

Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of the electron-donating ethoxy group and the electron-withdrawing azoxy group on the aromatic ring. Data from similar substituted azoxybenzenes supports these estimations.[1]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ^{13}C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect six distinct signals.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4,4'-Azoxydiphenetole**

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~160	C-O (aromatic)	The carbon directly attached to the oxygen of the ethoxy group is significantly deshielded.
~145	C-N (aromatic)	The carbon attached to the azoxy group is also deshielded.
~124	Aromatic CH (ortho to azoxy)	Aromatic carbons in this region are typical.
~115	Aromatic CH (meta to azoxy)	Shielded by the adjacent ethoxy group.
~64	-OCH ₂ -	Aliphatic carbon attached to oxygen.
~15	-CH ₃	Aliphatic methyl carbon.

Causality Behind Predictions: The predicted chemical shifts are based on established ranges for substituted aromatic and aliphatic carbons. The electronegativity of the oxygen and nitrogen atoms plays a key role in determining the downfield shifts of the directly attached carbons.[2][3]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **4,4'-Azoxydiphenetole**.

Materials:

- **4,4'-Azoxydiphenetole** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated chloroform (CDCl_3) with 0.03% TMS

- NMR tubes (5 mm)
- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

- Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to an NMR tube.
- Spectrometer Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum using a single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.

- Reference the spectra to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .
- Integrate the ^1H NMR signals.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of **4,4'-Azoxydiphenetole** is expected to show characteristic absorption bands for the aromatic rings, the azoxy group, the ether linkage, and the aliphatic portions of the ethoxy groups.

Table 3: Predicted IR Absorption Bands for **4,4'-Azoxydiphenetole**

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3100-3000	Medium	C-H stretch	Aromatic
2980-2850	Strong	C-H stretch	Aliphatic (CH ₃ , CH ₂)
~1600, ~1500	Medium-Strong	C=C stretch	Aromatic ring
~1475	Medium	N=N stretch	Azoxy
~1250	Strong	Asymmetric C-O-C stretch	Aryl-alkyl ether
~1040	Medium	Symmetric C-O-C stretch	Aryl-alkyl ether
~840	Strong	C-H out-of-plane bend	1,4-disubstituted aromatic

Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The strong C-O stretching bands are characteristic of ethers, and the C-H out-of-plane bending absorption is highly diagnostic for the substitution pattern of the aromatic rings.^{[4][5]}

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of **4,4'-Azoxydiphenetole** using an Attenuated Total Reflectance (ATR) accessory.

Materials:

- **4,4'-Azoxydiphenetole** (solid powder)
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula

- Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer structural clues.

Predicted Mass Spectrum

For **4,4'-Azoxydiphenetole** (C₁₆H₁₈N₂O₃), the calculated monoisotopic mass is 286.1317 g/mol .

Expected Observations:

- **Molecular Ion ($M^{+\bullet}$):** A prominent peak at m/z 286 is expected in the electron ionization (EI) mass spectrum.
- **Isotope Peaks:** Due to the natural abundance of ^{13}C , a smaller peak at m/z 287 ($M+1$) will be observed.
- **Fragmentation:** The molecule is expected to fragment in a predictable manner, providing further structural confirmation.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of **4,4'-Azoxydiphenetole**

Predicted m/z	Possible Fragment Structure	Fragmentation Pathway
270	$[\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2]^{+\bullet}$	Loss of an oxygen atom from the azoxy group.
149	$[\text{C}_8\text{H}_9\text{O}_2\text{N}]^{+\bullet}$	Cleavage of the N-N bond.
135	$[\text{C}_8\text{H}_9\text{NO}]^{+\bullet}$	Cleavage of the N-N bond with rearrangement.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of CO from the $[\text{C}_8\text{H}_9\text{NO}]^{+\bullet}$ fragment.
79	$[\text{C}_6\text{H}_5\text{O}]^+$	Further fragmentation of the phenoxy-containing ions.

Causality Behind Predictions: The fragmentation pathways are predicted based on the stability of the resulting ions and common fragmentation mechanisms for aromatic ethers and azoxy compounds. Cleavage of the relatively weak N-N and N-O bonds is expected to be a primary fragmentation route.^{[6][7]}

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Objective: To obtain the electron ionization mass spectrum of **4,4'-Azoxydiphenetole** to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

- **4,4'-Azoxydiphenetole** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

Procedure (using a direct insertion probe):

- **Sample Preparation:** Dissolve a small amount of the sample in a minimal amount of a volatile solvent.
- **Probe Loading:** Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
- **Instrument Setup:**
 - Insert the probe into the mass spectrometer's ion source.
 - Set the ion source to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass analyzer to scan a suitable range (e.g., m/z 50-500).
- **Data Acquisition:**
 - Gradually heat the probe to volatilize the sample into the ion source.
 - Acquire mass spectra continuously as the sample evaporates.
- **Data Analysis:**
 - Identify the spectrum with the best signal-to-noise ratio that is free from background contamination.
 - Identify the molecular ion peak and major fragment ions.
 - If using HRMS, determine the elemental composition of the key ions.

Caption: Experimental workflow for direct insertion probe EI-MS analysis.

Conclusion and Summary of Expected Data

The comprehensive spectroscopic characterization of **4,4'-Azoxydiphenetole**, as outlined in this guide, provides a robust framework for its unambiguous identification and structural verification. The combination of ^1H and ^{13}C NMR, IR spectroscopy, and mass spectrometry offers complementary information that, when taken together, constitutes a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers by providing not only the expected spectral data based on sound scientific principles but also detailed, field-proven protocols for acquiring this information.

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